molecular formula C5H10ClN3 B11769276 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride

2,4-Dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B11769276
M. Wt: 147.60 g/mol
InChI Key: WIMSKLMREFOANG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-imidazol-5-amine hydrochloride is a white crystalline solid that is stable at room temperature. It is soluble in water and some organic solvents. This compound is often used as an intermediate in organic synthesis, facilitating the creation of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride typically involves the reaction of 2,4-Dimethyl-1H-imidazol-5-amine with hydrochloric acid. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions may produce various substituted imidazoles .

Scientific Research Applications

2,4-Dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: 2,4-Dimethyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. For example, the position of the methyl groups can influence the compound’s ability to interact with specific molecular targets, making it more or less effective in certain applications .

Properties

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

2,5-dimethyl-1H-imidazol-4-amine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c1-3-5(6)8-4(2)7-3;/h6H2,1-2H3,(H,7,8);1H

InChI Key

WIMSKLMREFOANG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C)N.Cl

Origin of Product

United States

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